Umeclidinium-d10 Bromide

Muscarinic receptor pharmacology Receptor binding kinetics M3/M2 selectivity

Select Umeclidinium-d10 Bromide as your SIL-IS to eliminate matrix effects and ionization variability in umeclidinium LC-MS/MS quantification. The +10 Da mass shift enables selective MRM detection, critical for ANDA bioequivalence submissions where regulatory agencies require isotope-labeled internal standards. Co-elution with the parent analyte ensures identical recovery—a capability structural analogs cannot provide. Essential for pharmacokinetic studies given umeclidinium's CYP2D6 metabolism and low systemic exposure.

Molecular Formula C29H24D10NO2.Br
Molecular Weight 518.551
Cat. No. B1164111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmeclidinium-d10 Bromide
Molecular FormulaC29H24D10NO2.Br
Molecular Weight518.551
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Umeclidinium-d10 Bromide: Stable Isotope-Labeled Internal Standard for LAMA Bioanalysis


Umeclidinium-d10 Bromide (CAS unlabeled: 869113-09-7) is a deuterated analog of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) used clinically for maintenance treatment of chronic obstructive pulmonary disease (COPD) [1]. The compound incorporates ten deuterium atoms replacing hydrogen atoms in the parent structure (C₂₉H₂₄D₁₀BrNO₂, MW 518.55) and is supplied as a white to off-white solid with purity typically ≥96% . Its primary research application is as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of umeclidinium in biological matrices, a role that leverages its near-identical physicochemical properties to the parent analyte while providing a distinct mass shift for selective detection .

Procurement Risk: Why Umeclidinium-d10 Bromide Cannot Be Substituted with Generic Internal Standards


Substituting Umeclidinium-d10 Bromide with a non-deuterated umeclidinium standard or a structurally dissimilar internal standard compromises quantitative LC-MS/MS accuracy in pharmacokinetic and bioequivalence studies [1]. Umeclidinium undergoes hepatic metabolism primarily via CYP2D6 and is a P-glycoprotein substrate, generating metabolites that can interfere with detection if not chromatographically resolved [2]. A stable isotope-labeled internal standard co-elutes with the analyte and experiences identical matrix effects and ionization efficiency variations, enabling precise correction of recovery and signal suppression—a capability that structural analog internal standards cannot reliably provide [3]. In regulatory submissions such as ANDA filings, failure to employ a SIL-IS may result in method validation rejection due to inadequate accuracy and precision [1].

Quantitative Differentiation Evidence: Umeclidinium vs. Tiotropium and Other LAMA Comparators


M3/M2 Receptor Binding Selectivity: Umeclidinium vs. Tiotropium Direct Radioligand Comparison

In head-to-head radioligand binding studies using [³H]GSK573719 (umeclidinium) and [³H]tiotropium against human recombinant M2 and M3 muscarinic receptors expressed in CHO cell membranes, umeclidinium demonstrated greater M3/M2 selectivity compared with tiotropium [1]. Both compounds exhibited sub-nanomolar affinity for the M3 receptor, with [³H]GSK573719 showing a pKD of 10.5 ± 0.01 at M3 and 9.79 ± 0.08 at M2, representing an approximately 5-fold selectivity for M3 over M2 [1]. In contrast, [³H]tiotropium displayed a pKD of 10.7 ± 0.07 at M3 and 10.3 ± 0.08 at M2, corresponding to an approximately 3-fold selectivity for M3 over M2 [1].

Muscarinic receptor pharmacology Receptor binding kinetics M3/M2 selectivity LAMA comparator profiling

M3 Receptor Dissociation Kinetics: Umeclidinium vs. Tiotropium t₁/₂ Comparison

Umeclidinium exhibits significantly slower dissociation from the human M3 muscarinic receptor compared with the M2 receptor, a kinetic property that underpins its long duration of action [1]. In radioligand dissociation studies using [³H]GSK573719, the dissociation half-life (t₁/₂) at the human M3 mAChR was 82 minutes, compared with only 9 minutes at the human M2 mAChR—a greater than 9-fold difference [1]. This kinetic M3/M2 dissociation selectivity contributes to sustained bronchodilation while minimizing cardiac M2-mediated adverse effects [1].

Muscarinic receptor dissociation Residence time Duration of action Receptor kinetics

Functional Duration of Action in Human Bronchial Tissue: Umeclidinium vs. Tiotropium

In isolated human bronchial strip preparations, umeclidinium demonstrated a longer functional duration of action than tiotropium bromide, as measured by the time required for 50% restoration of contraction following antagonist washout [1]. At a concentration of 10 nM, the time to 50% restoration of contraction was 381 minutes for umeclidinium versus 413 minutes for tiotropium bromide in one study [1]. An alternative study reported time to 50% restoration exceeding 600 minutes for umeclidinium versus 413 minutes for tiotropium under similar conditions, representing an extended duration of functional antagonism of at least 1.45-fold [2].

Human bronchial strips Functional antagonism Duration of action Tissue pharmacology

In Vitro Inhibitory Stability Post-Washout: Umeclidinium vs. Glycopyrronium and Aclidinium

In a comparative study of four marketed LAMAs using human bronchial rings, umeclidinium and tiotropium maintained stable inhibitory activity (above 70% inhibition) for at least 9 hours after washout, whereas ipratropium's activity declined rapidly within 30-90 minutes [1]. Importantly, aclidinium and glycopyrronium displayed less stable inhibitory effects, with progressive loss of inhibition at submaximal concentrations during the washout period [1]. This differential washout stability provides a direct pharmacological basis for the distinct dosing frequencies among LAMAs.

Human bronchus LAMA washout stability Inhibitory persistence Comparator profiling

Clinical Trough FEV₁ Improvement: Umeclidinium vs. Tiotropium in COPD Patients

In a randomized, double-blind, placebo-controlled, dose-ranging crossover study in COPD patients (N=176), once-daily umeclidinium (GSK573719) produced clinically significant improvements in trough FEV₁ that were comparable to open-label tiotropium [1]. At Day 15, all once-daily doses of umeclidinium (62.5-1000 μg) significantly increased trough FEV₁ by 95 to 186 mL over placebo (p ≤ 0.006), while tiotropium (18 μg) produced a 105 mL increase over placebo (p = 0.003) [1]. The 0-24 hour weighted mean FEV₁ improvement at Day 14 was 131-143 mL for once-daily umeclidinium doses, compared with 127 mL for tiotropium [1].

COPD Trough FEV₁ Bronchodilation efficacy Clinical trial LAMA comparator

CYP2D6-Dependent Metabolism: Implications for Deuterated Internal Standard Selection

Umeclidinium is primarily metabolized by cytochrome P450 2D6 (CYP2D6), with in vitro data indicating that CYP2D6 may be responsible for metabolizing up to 99% of the compound [1][2]. This extensive CYP2D6 dependence introduces potential pharmacokinetic variability in populations with CYP2D6 polymorphisms (poor vs. extensive metabolizers), a factor that must be accounted for in bioanalytical method development [1]. The deuterated analog Umeclidinium-d10 Bromide, when used as an internal standard, compensates for matrix effects and extraction variability without being subject to the same metabolic concerns, as it is added post-sampling for quantification purposes only [3]. However, the deuterium kinetic isotope effect (KIE) may be relevant if the deuterated compound were to be evaluated as a therapeutic entity; strategic placement of deuterium at metabolically labile sites (such as those subject to CYP2D6-mediated oxidation) could potentially prolong the half-life of the parent compound from its baseline 11 hours [4].

CYP2D6 metabolism Deuterium isotope effect Pharmacokinetic variability Internal standard validation

Primary Research and Industrial Applications of Umeclidinium-d10 Bromide


LC-MS/MS Quantification of Umeclidinium in Pharmacokinetic and Bioequivalence Studies

Umeclidinium-d10 Bromide serves as the definitive stable isotope-labeled internal standard (SIL-IS) for accurate quantification of umeclidinium in human plasma and urine via LC-MS/MS. Its use is mandated for ANDA bioequivalence submissions and pharmacokinetic studies where regulatory agencies require correction for matrix effects, extraction recovery variability, and ionization efficiency fluctuations. The deuterated analog co-elutes precisely with the parent analyte while providing a distinct +10 Da mass shift, enabling selective multiple reaction monitoring (MRM) detection. This application is particularly critical given umeclidinium's extensive CYP2D6 metabolism and low systemic exposure following inhaled administration [1][2].

Method Development and Validation for ANDA and DMF Regulatory Submissions

Pharmaceutical quality control laboratories and contract research organizations (CROs) utilize Umeclidinium-d10 Bromide as a reference standard for analytical method validation (AMV) in support of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). The compound enables establishment of assay linearity, accuracy, precision, and stability-indicating parameters required for regulatory approval of generic umeclidinium products. Its isotopic purity and structural identity to the analyte ensure that method validation data meet USP/EP pharmacopeial standards [1].

Receptor Binding and Pharmacological Comparator Studies Requiring a Benchmark LAMA

Investigators conducting muscarinic receptor pharmacology studies should select umeclidinium (unlabeled) as a reference LAMA based on its well-characterized and differentiated pharmacological profile. With sub-nanomolar affinity for human M1-M5 mAChRs (Ki = 0.05-0.16 nM), greater M3/M2 selectivity (≈5-fold) compared with tiotropium (≈3-fold), and extended functional duration in human bronchial tissue (>600 min to 50% contraction restoration vs. 413 min for tiotropium), umeclidinium provides a uniquely durable and selective benchmark for evaluating novel muscarinic antagonists [2][3][4].

Deuterium Kinetic Isotope Effect and Metabolic Stability Research

Given umeclidinium's near-exclusive dependence on CYP2D6 for hepatic metabolism, Umeclidinium-d10 Bromide represents a strategic tool for investigating deuterium kinetic isotope effects on metabolic stability. Researchers can compare the in vitro metabolic half-life of the deuterated analog against the non-deuterated parent in CYP2D6-expressing systems to quantify the magnitude of metabolic slowing achievable through deuteration. This application supports structure-activity relationship (SAR) studies aimed at designing next-generation LAMAs with prolonged duration of action beyond the baseline 11-hour half-life [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Umeclidinium-d10 Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.